3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide
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Overview
Description
3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a complex organic compound characterized by its unique chemical structure. This compound features a methoxy group, a sulfonamide group, and a propanamide backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Methoxy Group: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Formation of the Propanamide Backbone: This is typically done through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.
Scientific Research Applications
3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxy-N-methyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)butanoic acid
- 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)propanoic acid
Uniqueness
3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonamide groups, along with the propanamide backbone, make it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S2/c1-14-13(17)7-8-15-24(20,21)10-5-6-12(22-3)11(9-10)16(2)23(4,18)19/h5-6,9,15H,7-8H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGSMVDPHKQQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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